Abietal

Description

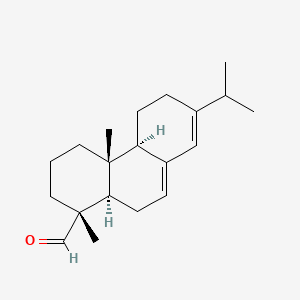

Structure

2D Structure

3D Structure

Properties

CAS No. |

6704-50-3 |

|---|---|

Molecular Formula |

C20H30O |

Molecular Weight |

286.5 g/mol |

IUPAC Name |

(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carbaldehyde |

InChI |

InChI=1S/C20H30O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h7,12-14,17-18H,5-6,8-11H2,1-4H3/t17-,18-,19-,20+/m0/s1 |

InChI Key |

HOFSYSONRIGEAC-LWYYNNOASA-N |

SMILES |

CC(C)C1=CC2=CCC3C(CCCC3(C2CC1)C)(C)C=O |

Isomeric SMILES |

CC(C)C1=CC2=CC[C@H]3[C@](CCC[C@@]3([C@H]2CC1)C)(C)C=O |

Canonical SMILES |

CC(C)C1=CC2=CCC3C(CCCC3(C2CC1)C)(C)C=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Abietal: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abietal, a natural abietane diterpenoid, is a compound of growing interest within the scientific community. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed methodologies for its extraction, characterization, and the assessment of its biological effects are presented. Furthermore, this guide includes visualizations of relevant biosynthetic and signaling pathways to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Identification

This compound is a diterpenoid aldehyde characterized by the abietane skeleton. Its systematic IUPAC name is (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carbaldehyde.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carbaldehyde |

| Molecular Formula | C₂₀H₃₀O |

| CAS Number | 6704-50-3 |

| Synonyms | Abietinal, Abietaldehyde |

Physicochemical Properties

This compound is a solid at room temperature with a melting point ranging from 45 to 48 °C.[1] Its lipophilic nature is indicated by its high estimated octanol/water partition coefficient (LogP).

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 286.45 g/mol | [1] |

| Melting Point | 45 - 48 °C | [1] |

| Boiling Point (est.) | 392 - 393 °C at 760 mmHg | [2] |

| Solubility in water (est.) | 0.07345 mg/L at 25 °C | [2] |

| LogP (o/w) (est.) | 6.640 | [2] |

Natural Occurrence and Biosynthesis

This compound is found in various coniferous species, including those of the Pinus and Larix genera. It is a component of the oleoresin, which serves as a protective agent for the tree.[1]

The biosynthesis of this compound, like other diterpenoids, originates from the precursor geranylgeranyl pyrophosphate (GGPP). Through a series of enzymatic cyclizations, the tricyclic abietadiene skeleton is formed. Subsequent oxidation steps, likely catalyzed by cytochrome P450 monooxygenases, lead to the formation of the aldehyde group at the C-18 position, yielding this compound.[3]

Figure 1: Proposed biosynthetic pathway of this compound from Geranylgeranyl Pyrophosphate.

Experimental Protocols

Extraction and Isolation from Plant Material

A common method for extracting this compound and other diterpenoids from pine resin involves solvent extraction followed by chromatographic separation.

Protocol 1: Extraction and Isolation of this compound

-

Sample Preparation: Air-dry and grind the plant material (e.g., pine needles, bark) to a fine powder.

-

Extraction:

-

Macerate the powdered material in a suitable solvent (e.g., methanol, ethanol, or a mixture of hexane and ethyl acetate) at room temperature for 24-48 hours.

-

Alternatively, perform Soxhlet extraction for a more exhaustive extraction.

-

-

Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

Fractionation:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute with a gradient of n-hexane and ethyl acetate, starting with a non-polar mobile phase and gradually increasing the polarity.

-

-

Purification:

-

Collect fractions and monitor by thin-layer chromatography (TLC).

-

Combine fractions containing this compound and further purify using preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol and water.

-

Characterization

The structure of isolated this compound can be confirmed using various spectroscopic techniques.

Protocol 2: Spectroscopic Characterization of this compound

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: Use a non-polar capillary column (e.g., DB-5MS).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a lower temperature (e.g., 70 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).

-

Carrier Gas: Helium.

-

MS Detector: Operate in electron ionization (EI) mode and scan a mass range of m/z 40-550.

-

Identify this compound by its retention time and comparison of its mass spectrum with a reference library.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Table 3: Key ¹H and ¹³C NMR Chemical Shifts for Abietane Diterpenoids (in CDCl₃)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C-18 (CHO) | ~9.2-9.5 (s) | ~205 |

| C-7 | ~5.8 (s) | ~120-130 |

| C-14 | ~5.4 (s) | ~145-150 |

| C-19 (CH₃) | ~1.2 (s) | ~15-20 |

| C-20 (CH₃) | ~0.9 (s) | ~20-25 |

Note: These are approximate values and may vary slightly depending on the specific abietane diterpenoid and experimental conditions.

Biological Activities and Signaling Pathways

While research specifically on this compound is ongoing, studies on the closely related abietic acid provide strong indications of its potential biological activities, particularly in the areas of anti-inflammatory and anticancer effects.

Anti-inflammatory Activity

Abietic acid has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as prostaglandin E₂ (PGE₂).[5] This effect is likely mediated through the inhibition of the cyclooxygenase (COX) enzymes.

Figure 2: Proposed anti-inflammatory mechanism of this compound via inhibition of prostaglandin synthesis.

Protocol 3: In Vitro Anti-inflammatory Assay (PGE₂ Production)

-

Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in appropriate media.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

-

Supernatant Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

PGE₂ Measurement: Quantify the concentration of PGE₂ in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

Anticancer Activity

Studies on abietic acid suggest that it can induce cell cycle arrest and apoptosis in cancer cells. One of the key signaling pathways implicated is the NF-κB pathway. Abietic acid has been shown to inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This retains the NF-κB (p65/p50) dimer in the cytoplasm, inhibiting its translocation to the nucleus and the transcription of pro-survival genes.

Figure 3: Proposed mechanism of this compound's anticancer activity via inhibition of the NF-κB signaling pathway.

Protocol 4: Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.

Protocol 5: Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Treat cancer cells with this compound for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol and store at -20 °C.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[6][7][8][9]

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be determined.

Protocol 6: Western Blot Analysis of NF-κB Pathway Proteins

-

Protein Extraction: Treat cells with this compound and/or a stimulant (e.g., TNF-α), then lyse the cells to extract total protein or cytoplasmic and nuclear fractions.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for proteins in the NF-κB pathway (e.g., p-p65, p65, IκBα).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a promising natural compound with potential therapeutic applications. This technical guide provides a foundational understanding of its chemical and physical properties, as well as detailed protocols for its study. Further research is warranted to fully elucidate the specific mechanisms of action of this compound and to explore its full therapeutic potential in various disease models.

References

- 1. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 2. researchgate.net [researchgate.net]

- 3. abietic acid biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [PDF] The 1H and 13C NMR Spectra of the Abietadienoic Resin Acids | Semantic Scholar [semanticscholar.org]

- 5. Anti-inflammatory activity of abietic acid, a diterpene isolated from Pimenta racemosa var. grissea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. abcam.co.jp [abcam.co.jp]

- 7. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancer.wisc.edu [cancer.wisc.edu]

- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

Abietal: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abietal, a diterpenoid aldehyde, is a derivative of abietic acid, a primary resin acid found in coniferous trees. Its chemical structure and potential for biological activity make it a molecule of interest for researchers in natural product chemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthetic route, and an exploration of its potential biological activities and mechanisms of action based on related compounds.

Chemical and Physical Properties

This compound, also known as abietinal or abietaldehyde, possesses a distinct chemical profile. A summary of its key identifiers and properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 6704-50-3 | N/A |

| Molecular Formula | C20H30O | N/A |

| Molecular Weight | 286.45 g/mol | N/A |

| IUPAC Name | (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carbaldehyde | N/A |

| Synonyms | Abietinal, Abietaldehyde | N/A |

Synthesis of this compound

A plausible synthetic route to this compound starts from the readily available abietic acid. The synthesis involves the reduction of the carboxylic acid to an alcohol (abietinol), followed by oxidation to the aldehyde (abietinal).

Experimental Protocol: Synthesis of Abietinal from Abietinol

This protocol is adapted from a general procedure for the oxidation of abietinol to abietinal[1].

Materials:

-

Abietinol

-

Pyridinium chlorochromate (PCC)

-

Alumina

-

Dichloromethane (anhydrous)

-

Diethyl ether

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Oxidizing Agent: Prepare a slurry of pyridinium chlorochromate (PCC) adsorbed on alumina in anhydrous dichloromethane.

-

Oxidation Reaction: Dissolve abietinol in anhydrous dichloromethane and add it to the PCC-alumina slurry. Stir the reaction mixture at room temperature.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (abietinol) is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts and excess reagent. Wash the silica gel pad with diethyl ether.

-

Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure abietinal (this compound).

-

Characterization: Confirm the structure and purity of the synthesized this compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Potential Biological Activities and Mechanism of Action

While specific quantitative biological data for this compound is limited in the public domain, the biological activities of structurally related abietane diterpenoids provide valuable insights into its potential therapeutic applications.

Anticancer Activity

Numerous abietane diterpenoids have demonstrated cytotoxic effects against various cancer cell lines[2][3]. For instance, several rearranged abietane diterpenes have shown significant cytotoxicity against HT29 colon cancer cells, with IC50 values in the low microgram per milliliter range[4][5][6][7]. The proposed mechanism for some of these compounds involves the induction of apoptosis and cell cycle arrest[4][5][6][7]. Given its structural similarity, this compound may also exhibit anticancer properties.

Anti-inflammatory Activity

Abietic acid, the precursor to this compound, has been shown to possess anti-inflammatory properties[8]. It can inhibit the production of prostaglandin E2 (PGE2), a key inflammatory mediator[8]. Furthermore, other diterpenes have demonstrated anti-inflammatory effects by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages[9].

Plausible Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of many natural products are mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway[10][11][12][13]. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) which is responsible for PGE2 production[14][15][16][17][18]. Abietic acid has been reported to inhibit the NF-κB pathway[8]. It is plausible that this compound could also exert anti-inflammatory effects by modulating this critical signaling cascade.

A simplified representation of the canonical NF-κB signaling pathway is depicted below.

Figure 1: Canonical NF-κB Signaling Pathway.

Experimental Protocols for Biological Evaluation

To investigate the potential biological activities of this compound, the following experimental protocols can be employed.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines[19][20][21][22][23].

Materials:

-

Cancer cell line (e.g., HeLa, HCT116, MDA-MB-231)[2][19][20][21][22][23]

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

-

Solubilization solution (e.g., DMSO or isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

Anti-inflammatory Assay (Nitric Oxide and PGE2 Production)

This protocol measures the ability of a compound to inhibit the production of key inflammatory mediators in stimulated macrophages[24][25][26][27].

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Griess reagent for nitric oxide (NO) measurement

-

PGE2 ELISA kit

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the macrophage cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS to induce an inflammatory response. Include a vehicle control (no LPS, no this compound) and a positive control (LPS only).

-

Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatants.

-

Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the concentration of nitrite (a stable product of NO) in the supernatants according to the manufacturer's instructions.

-

PGE2 Measurement: Use a PGE2 ELISA kit to measure the concentration of PGE2 in the supernatants according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of NO and PGE2 production by this compound at each concentration compared to the LPS-only control. Determine the IC50 values for the inhibition of NO and PGE2 production.

Quantitative Data Summary

| Compound | Cell Line | IC50 (µM) | Source |

| 7α-acetylhorminone | HCT116 | 18 | [2] |

| 7α-acetylhorminone | MDA-MB-231 | 44 | [2] |

| Pygmaeocin B | HT29 | 6.69 ± 1.2 µg/mL | [4][5][6][7] |

| Orthoquinone 13 | HT29 | 2.7 ± 0.8 µg/mL | [4][5][6][7] |

Conclusion

This compound is a diterpenoid with a chemical structure that suggests potential for interesting biological activities, particularly in the areas of anticancer and anti-inflammatory research. While direct experimental data on this compound is sparse, the known activities of its structural analogs provide a strong rationale for further investigation. The experimental protocols outlined in this guide offer a starting point for researchers to explore the therapeutic potential of this natural product derivative. Future studies should focus on the detailed synthesis and purification of this compound, followed by comprehensive in vitro and in vivo evaluations to elucidate its specific biological targets and mechanisms of action.

References

- 1. uv.es [uv.es]

- 2. phcog.com [phcog.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. [PDF] Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes | Semantic Scholar [semanticscholar.org]

- 8. Anticancer activities of natural abietic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Marine Diterpenoids as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of NF-kappaB and Akt pathways by an antibody-avidin fusion protein sensitizes malignant B-cells to cisplatin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cyclooxygenase-2 inhibitors decrease interleukin-1beta-stimulated prostaglandin E2 and IL-6 production by human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 16. EGF-like growth factors induce COX-2-derived PGE2 production through ERK1/2 in human granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. GPx2 counteracts PGE2 production by dampening COX-2 and mPGES-1 expression in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. phcog.com [phcog.com]

- 20. researchgate.net [researchgate.net]

- 21. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. pharmacophorejournal.com [pharmacophorejournal.com]

- 23. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. Anti-inflammatory activity of two diterpenes of Hyptis suaveolens from El Salvador - PubMed [pubmed.ncbi.nlm.nih.gov]

Abietal: A Technical Guide to its Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abietal, also known as abietinal or abietaldehyde, is an abietane diterpenoid aldehyde found in various plant species, particularly within the Pinaceae and Cupressaceae families. As a member of the broader class of abietane diterpenoids, which are known for their diverse biological activities, this compound holds potential for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known natural sources of this compound, available data on the occurrence of related compounds, detailed hypothetical protocols for its extraction and quantification, and a visualization of its biosynthetic pathway.

Natural Sources and Occurrence of this compound

This compound has been identified as a constituent of several coniferous trees. While specific quantitative data for this compound remains limited in publicly accessible literature, its presence has been reported in the following species:

-

Larix kaempferi (Japanese Larch): Various abietane diterpenoids have been isolated from the cones of Larix kaempferi, indicating its role as a potential source of this compound.

-

Thuja occidentalis (Eastern Arborvitae): Diterpenes are known constituents of Thuja occidentalis, suggesting it as another natural source of this compound.

Quantitative Data on Related Abietane Diterpenoids

To provide a contextual understanding of the potential concentration of this compound in its natural sources, the following table summarizes quantitative data for the closely related and more extensively studied abietane diterpenoid, abietic acid, in relevant plant families. These values can serve as a proxy for estimating the potential yield of this compound.

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Larix decidua | Resin | Abietic acid | Present, but specific quantification not provided in the reviewed abstract. | [1] |

| Pinus nigra subsp. laricio | Various tissues | Abietane-type resin acids | Prevailing diterpenoid type, but specific concentration of abietic acid not detailed. | [2] |

| Thuja occidentalis | Fresh leaves (ethanolic extract) | Total Phenolic Acids (expressed as caffeic acid) | 2.16 mg/mL | [3] |

| Natural Resins (Pine) | Resin | Abietic Acid | Higher concentration than in derived raw materials. | [4] |

Experimental Protocols

The following sections outline detailed, synthesized protocols for the extraction, isolation, and quantification of this compound from plant materials. These protocols are based on established methodologies for the analysis of diterpenoids from coniferous sources.

Extraction and Isolation of this compound

This protocol describes a general procedure for the extraction and preliminary purification of this compound from plant tissue.

Objective: To extract and isolate this compound from dried plant material.

Materials:

-

Dried and powdered plant material (e.g., cones of Larix kaempferi or leaves of Thuja occidentalis)

-

Hexane

-

Dichloromethane

-

Methanol

-

Ethyl acetate

-

Silica gel for column chromatography

-

Rotary evaporator

-

Ultrasonic bath

-

Filter paper

Procedure:

-

Extraction:

-

Weigh approximately 100 g of dried, powdered plant material.

-

Perform a sequential extraction with solvents of increasing polarity. Start with hexane to remove nonpolar compounds, followed by dichloromethane, and then ethyl acetate. For each solvent, perform the extraction twice with 500 mL of solvent each time.

-

Extraction can be facilitated by maceration with intermittent shaking for 48 hours or by using an ultrasonic bath for 1 hour at room temperature.

-

After each extraction step, filter the mixture and combine the filtrates for each solvent.

-

Concentrate the filtrates under reduced pressure using a rotary evaporator. The ethyl acetate fraction is most likely to contain this compound.

-

-

Isolation by Column Chromatography:

-

Prepare a silica gel column using a suitable non-polar solvent system (e.g., hexane:ethyl acetate gradient).

-

Dissolve the concentrated ethyl acetate extract in a minimal amount of the initial mobile phase.

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable visualization agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Combine fractions containing the compound of interest (based on TLC analysis) and concentrate them using a rotary evaporator.

-

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a method for the quantitative analysis of this compound using GC-MS. Derivatization to a more volatile ester may be necessary for optimal results.

Objective: To quantify the concentration of this compound in a purified plant extract.

Materials:

-

Purified plant extract containing this compound

-

This compound standard (if available) or a related internal standard (e.g., a stable isotope-labeled diterpenoid)

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

-

Anhydrous pyridine

-

GC-MS instrument with a suitable capillary column (e.g., 5% phenyl-polymethylsiloxane)

Procedure:

-

Sample and Standard Preparation:

-

Prepare a stock solution of the purified extract in a suitable solvent (e.g., hexane or ethyl acetate).

-

Prepare a series of calibration standards of this compound (or a suitable proxy standard) at known concentrations.

-

If using an internal standard, add a known amount to each sample and calibration standard.

-

-

Derivatization (if necessary):

-

Evaporate a known volume of the sample or standard solution to dryness under a stream of nitrogen.

-

Add 50 µL of anhydrous pyridine and 50 µL of BSTFA.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool to room temperature before injection.

-

-

GC-MS Analysis:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes

-

Ramp to 280°C at 10°C/min

-

Hold at 280°C for 10 minutes

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-550

-

-

Data Analysis:

-

Identify the this compound peak based on its retention time and mass spectrum by comparison with a standard or library data.

-

Generate a calibration curve by plotting the peak area of the standard against its concentration.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

Biosynthesis and Signaling Pathways

Currently, there is no specific signaling pathway that has been elucidated for this compound. However, as an abietane diterpenoid, its biosynthesis follows the general pathway for this class of compounds.

Abietane Diterpenoid Biosynthesis Pathway

The following diagram illustrates the generalized biosynthetic pathway leading to the formation of the abietane skeleton, from which this compound is derived.

Caption: Generalized biosynthetic pathway of abietane diterpenoids.

Conclusion

This compound is a naturally occurring abietane diterpenoid with a documented presence in coniferous trees. While quantitative data and specific experimental protocols for this compound are not extensively available, this guide provides a framework for its study based on the analysis of related compounds. The synthesized protocols for extraction and quantification, along with the biosynthetic pathway diagram, offer a valuable resource for researchers interested in exploring the chemical and biological properties of this compound for potential applications in drug development and other scientific fields. Further research is warranted to fully characterize the occurrence and biological significance of this compound.

References

- 1. Frontiers | A Scoping Review on the Therapeutic Potential of Resin From the Species Larix decidua Mill. [Pinaceae] to Treat Ulcerating Wounds [frontiersin.org]

- 2. Diterpene Resin Acids and Olefins in Calabrian Pine (Pinus nigra subsp. laricio (Poiret) Maire) Oleoresin: GC-MS Profiling of Major Diterpenoids in Different Plant Organs, Molecular Identification and Expression Analysis of Diterpene Synthase Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thuja occidentalis L. (Cupressaceae): Ethnobotany, Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brjac.com.br [brjac.com.br]

The Biosynthesis of Abietal in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abietal, an abietane-type diterpenoid aldehyde, is a key intermediate in the biosynthesis of abietic acid and other related resin acids in plants, particularly in conifers. These compounds are integral to the plant's defense mechanisms against herbivores and pathogens. Understanding the biosynthetic pathway of this compound is crucial for the metabolic engineering of plants to enhance the production of these valuable defense compounds and for the potential synthesis of novel bioactive molecules for pharmaceutical applications. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, including the key enzymes, intermediates, and regulatory networks. It also details relevant experimental protocols for the study of this pathway.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the universal precursor for diterpenoids, geranylgeranyl diphosphate (GGPP), which is synthesized through the methylerythritol phosphate (MEP) pathway in plastids. The pathway to this compound can be broadly divided into two major stages: the cyclization of GGPP to form the abietadiene skeleton and the subsequent oxidation of abietadiene to this compound.

Cyclization of Geranylgeranyl Diphosphate (GGPP)

The first committed step in this compound biosynthesis is the cyclization of the linear C20 precursor, GGPP, to form the tricyclic diterpene olefin, abietadiene. This complex reaction is catalyzed by a bifunctional enzyme called abietadiene synthase (AS) .[1][2] This enzyme possesses two distinct active sites that catalyze two sequential reactions:[2]

-

Class II Cyclization: In the first active site, a protonation-initiated cyclization of GGPP occurs to form a bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP).[1][2]

-

Class I Cyclization: The (+)-CPP intermediate is then channeled to the second active site where an ionization-initiated cyclization and rearrangement cascade takes place, ultimately leading to the formation of a mixture of abietadiene isomers, including abietadiene, levopimaradiene, and neoabietadiene.[2]

References

An In-depth Technical Guide on Abietal and its Relation to Abietic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Abietal, the aldehyde derivative of abietic acid, represents a critical nexus in the biosynthesis and chemical derivatization of abietane diterpenoids. This technical guide provides a comprehensive overview of the relationship between this compound and abietic acid, focusing on their chemical structures, biosynthetic pathways, and comparative biological activities. Detailed experimental protocols for the interconversion of these molecules are presented, alongside quantitative physicochemical data. Furthermore, this guide elucidates the involvement of these compounds in cellular signaling pathways, offering insights for their application in drug discovery and development. Visualizations of key pathways and workflows are provided to facilitate a deeper understanding of the core concepts.

Introduction: The Abietane Diterpenoid Family

Abietane diterpenoids are a class of organic compounds derived from four isoprene units, widely distributed in the resin of coniferous trees.[1] They serve as a primary defense mechanism for plants against herbivores and pathogens.[2] The most abundant of these is abietic acid, the principal component of rosin.[1][3] Its close chemical relatives, including the corresponding aldehyde, this compound (also known as abietinal), and the alcohol, abietinol, are of significant interest due to their distinct and often enhanced biological activities.[4][5] Understanding the nuanced relationship between the carboxylic acid, aldehyde, and alcohol forms is crucial for harnessing their full therapeutic potential. This document explores the core chemistry, biology, and experimental methodologies concerning this compound and its direct precursor and successor, abietic acid.

Chemical Structures and Physicochemical Properties

This compound and abietic acid share the same tricyclic diterpene skeleton but differ in the oxidation state of the carbon at position 18 (C18). Abietic acid possesses a carboxylic acid group (-COOH), while this compound features an aldehyde group (-CHO). This seemingly minor difference significantly impacts their chemical reactivity, polarity, and biological interactions.

// Invisible edges for alignment if needed edge [style=invis]; Abietic_Acid -> this compound; } /**/ Caption: Core structures of Abietic Acid and this compound.

Data Presentation: Physicochemical Properties

The following table summarizes key quantitative data for this compound and abietic acid for easy comparison.

| Property | Abietic Acid | This compound (Abietinal) | Reference(s) |

| IUPAC Name | (1R,4aR,4bR,10aR)-1,4a-Dimethyl-7-(propan-2-yl)-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid | (1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carbaldehyde | [3][6] |

| Synonyms | Sylvic acid, Abietinic acid | Abietinal, Abietaldehyde | [3][6] |

| CAS Number | 514-10-3 | 6704-50-3 | [3][6] |

| Chemical Formula | C₂₀H₃₀O₂ | C₂₀H₃₀O | [3][6] |

| Molar Mass | 302.45 g/mol | 286.46 g/mol | [3][6] |

| Appearance | Colorless solid (pure); Yellowish glassy solid (commercial) | Solid | [3][6] |

| Melting Point | 172–175 °C (pure); as low as 85 °C (commercial) | 45 - 48 °C | [3][6] |

| Density | 1.06 g/mL | Not Reported | [3] |

| Solubility | Insoluble in water. Soluble in alcohols, acetone, ethers, chloroform. | Not Reported | [3] |

| Optical Rotation | [α]D²⁴ -106° (c=1 in absolute alcohol) | Not Reported |

Biosynthesis and Chemical Interconversion

In conifers, abietic acid is synthesized from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). The process involves an initial cyclization to form the abietane skeleton, followed by a series of oxidation steps at the C18 position. This compound is a key intermediate in this natural oxidative pathway.

Natural Biosynthetic Pathway

The biosynthesis is catalyzed by a series of enzymes:

-

Diterpene Synthase: Geranylgeranyl pyrophosphate (GGPP) is cyclized by abietadiene synthase to form the olefin precursor, (-)-abietadiene.

-

Cytochrome P450 Monooxygenases: The C18 methyl group of abietadiene is sequentially oxidized. This is a three-step process involving two cytochrome P450 hydroxylases and an aldehyde dehydrogenase. The pathway proceeds from the hydrocarbon to the alcohol (abietinol), then to the aldehyde (this compound), and finally to the carboxylic acid (abietic acid).

Laboratory Synthesis and Interconversion

The conversion of commercially available abietic acid into this compound is a valuable synthetic route for obtaining this less abundant derivative for research purposes. The process typically involves reduction of the carboxylic acid to the primary alcohol, followed by controlled oxidation to the aldehyde.

Experimental Protocols

Protocol for the Synthesis of this compound from Abietic Acid

This protocol is adapted from procedures described for the synthesis of abietic acid derivatives.[5]

Objective: To convert abietic acid to this compound via a two-step reduction and oxidation process.

Step 1: Reduction of Abietic Acid to Abietinol

-

Materials: Abietic acid, Lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (THF), 1M HCl, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Procedure: a. In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (1.5 equivalents) in anhydrous THF. b. Cool the suspension to 0 °C in an ice bath. c. Dissolve abietic acid (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with stirring. d. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC. e. Upon completion, cool the reaction back to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup). f. Filter the resulting granular precipitate and wash it thoroughly with THF or ether. g. Combine the organic filtrates, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude abietinol. Purification can be achieved by column chromatography on silica gel.

Step 2: Oxidation of Abietinol to this compound

-

Materials: Abietinol (from Step 1), Pyridinium chlorochromate (PCC), anhydrous dichloromethane (DCM), silica gel.

-

Procedure: a. In a round-bottom flask, suspend PCC (1.5-2.0 equivalents) in anhydrous DCM. b. Dissolve the crude or purified abietinol (1 equivalent) in anhydrous DCM and add it to the PCC suspension in one portion. c. Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed. d. Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short plug of silica gel to remove the chromium salts. e. Wash the silica plug thoroughly with additional diethyl ether. f. Concentrate the combined filtrates under reduced pressure to yield crude this compound. g. Purify the product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

Biological Activity and Signaling Pathways

While both molecules exhibit a range of biological activities, functional group modification from a carboxylic acid to an aldehyde significantly alters the bioactivity profile.

Comparative Bioactivities

-

Abietic Acid: Demonstrates anti-inflammatory, anticonvulsant, and antiallergic properties.[2] It has also been shown to inhibit testosterone 5α-reductase and exhibits anticancer activity by inducing apoptosis and modulating key signaling pathways.[3]

-

This compound: Studies have shown that the introduction of the aldehyde group at C18 can enhance certain biological activities.[4] In a comparative study of C18-functionalized abietanes, this compound (abietinal) showed more potent antifungal and antitumor activity than abietic acid or abietinol.[2] The order of antitumor activity on HeLa cells was determined to be ester > aldehyde > acid > alcohol.[2]

Mechanism of Action: Inhibition of NF-κB Signaling

Abietic acid has been identified as an inhibitor of the IκB kinase (IKK)/nuclear factor-κB (NF-κB) signaling pathway, which is a crucial regulator in inflammation and cancer.

-

Pathway Overview: In the canonical pathway, stimuli like TNF-α activate the IKK complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes.

-

Inhibition by Abietic Acid: Abietic acid has been shown to directly inhibit IKKβ, preventing the phosphorylation of IκBα. This action blocks the entire downstream cascade, suppressing NF-κB nuclear translocation and subsequent gene expression. This mechanism underlies its anti-inflammatory and anti-cancer effects in non-small-cell lung cancer cells.

// Nodes TNFa [label="TNF-α", fillcolor="#FBBC05"]; TNFR [label="TNFR", fillcolor="#F1F3F4"]; IKK [label="IKK Complex", fillcolor="#F1F3F4"]; IkBa_NFkB [label="IκBα-NF-κB\n(Inactive)", fillcolor="#F1F3F4"]; p_IkBa [label="P-IκBα", fillcolor="#F1F3F4"]; NFkB [label="NF-κB\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder, fillcolor="#F1F3F4"]; Transcription [label="Gene Transcription\n(Inflammation, Survival)", fillcolor="#F1F3F4"]; AbieticAcid [label="Abietic Acid", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges TNFa -> TNFR [arrowhead=normal]; TNFR -> IKK [arrowhead=normal, label="Activates"]; IKK -> IkBa_NFkB [arrowhead=normal, label="Phosphorylates IκBα"]; IkBa_NFkB -> p_IkBa [style=dashed, arrowhead=none]; p_IkBa -> NFkB [label="IκBα Degradation\n& NF-κB Release"]; NFkB -> Nucleus [label="Translocation"]; Nucleus -> Transcription [label="Activates"];

// Inhibition edge AbieticAcid -> IKK [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"]; } /**/ Caption: Abietic Acid inhibits the NF-κB pathway via IKK.

Conclusion and Future Directions

This compound is a structurally and biosynthetically close relative of abietic acid, serving as its direct precursor in the natural oxidative pathway. The conversion of the C18 carboxylic acid to an aldehyde group has been shown to be a viable strategy for enhancing the cytotoxic and antimicrobial properties of the abietane scaffold. The detailed protocols and comparative data provided herein serve as a valuable resource for researchers in natural product chemistry and drug development.

Future research should focus on:

-

A more extensive evaluation of this compound's activity across a wider range of cell lines and microbial species.

-

Elucidation of the specific molecular targets of this compound that account for its enhanced bioactivity compared to abietic acid.

-

Pharmacokinetic and toxicological profiling of this compound to assess its potential as a drug lead.

-

Synthesis of further derivatives based on the this compound scaffold to optimize potency and selectivity.

By exploring the chemical nuances between these closely related diterpenoids, new avenues for the development of potent therapeutic agents can be uncovered.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Abietane - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Abietinal | C20H30O | CID 443479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. phytobank.ca [phytobank.ca]

- 6. abieta-8,11,13-triene-12-ol, 514-62-5 [thegoodscentscompany.com]

Abietane Diterpenoids: A Comprehensive Technical Guide to their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abietane diterpenoids, a diverse class of natural products primarily isolated from various plant species, have garnered significant attention within the scientific community for their broad spectrum of biological activities.[1] These tricyclic compounds have demonstrated promising potential as antimicrobial, anti-inflammatory, antiviral, and cytotoxic agents, making them attractive candidates for drug discovery and development.[1][2] This technical guide provides an in-depth overview of the core biological activities of abietane diterpenoids, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and development in this field.

Anticancer Activity

A substantial body of research has highlighted the potent cytotoxic and anti-proliferative effects of abietane diterpenoids against a variety of human cancer cell lines.[2][3] These compounds have been shown to induce apoptosis, inhibit cell cycle progression, and interfere with key signaling pathways involved in cancer development.[4]

Quantitative Anticancer Activity Data

The cytotoxic effects of various abietane diterpenoids have been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A summary of reported IC50 values for several abietane diterpenoids against different cancer cell lines is presented below.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 7α-acetylhorminone | HCT116 (Colon) | 18 | [5] |

| 7α-acetylhorminone | MDA-MB-231 (Breast) | 44 | [5] |

| 7α-acetoxyroyleanone | Glioma | 4.7 | [2] |

| Royleanone | Glioma | 17.9 - 32.5 | [2] |

| Horminone | Glioma | 17.9 - 32.5 | [2] |

| 7-ketoroyleanone | Glioma | 17.9 - 32.5 | [2] |

| Sugiol | Glioma | 17.9 - 32.5 | [2] |

| Tanshinone I | HEC-1-A (Endometrial) | 20 | [2] |

| Euphonoid H | C4-2B (Prostate) | 4.16 ± 0.42 | [6] |

| Euphonoid H | C4-2B/ENZR (Prostate) | 5.74 ± 0.45 | [6] |

| Euphonoid I | C4-2B (Prostate) | 4.98 ± 0.37 | [6] |

| Euphonoid I | C4-2B/ENZR (Prostate) | 5.21 ± 0.51 | [6] |

| Pygmaeocin B | HT29 (Colon) | 6.69 ± 1.2 µg/mL | [7][8] |

| Synthetic orthoquinone 13 | HT29 (Colon) | 2.7 ± 0.8 µg/mL | [7][8] |

| Aethiopinone | NALM-6 (Leukemia) | 0.6 µg/mL | [8] |

| Aethiopinone | HL-60 (Leukemia) | 4.8 µg/mL | [8] |

| Compound 5 (from S. carranzae) | U251 (Glioblastoma) | 0.43 ± 0.01 | [1] |

| Compound 5 (from S. carranzae) | K562 (Myelogenous Leukemia) | 0.45 ± 0.01 | [1] |

| Compound 5 (from S. carranzae) | HCT-15 (Colon) | 0.84 ± 0.07 | [1] |

| Compound 5 (from S. carranzae) | SKLU-1 (Lung) | 0.73 ± 0.06 | [1] |

| Compound 6 (from S. carranzae) | U251 (Glioblastoma) | 1.34 ± 0.04 | [1] |

| Compound 6 (from S. carranzae) | K562 (Myelogenous Leukemia) | 1.29 ± 0.06 | [1] |

| Compound 6 (from S. carranzae) | HCT-15 (Colon) | 1.03 ± 0.10 | [1] |

| Compound 6 (from S. carranzae) | SKLU-1 (Lung) | 0.95 ± 0.09 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of compounds.[5][9][10][11]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[5] The amount of formazan produced is directly proportional to the number of viable cells.[5]

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[9][12]

-

Compound Treatment: Treat the cells with various concentrations of the abietane diterpenoid dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).[9]

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours in a humidified atmosphere.[10]

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5][11]

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 500 and 600 nm.[5][9]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the compound concentration.

Signaling Pathways in Anticancer Activity

Abietane diterpenoids exert their anticancer effects through the modulation of various signaling pathways, often leading to the induction of apoptosis (programmed cell death).

Many abietane diterpenoids induce apoptosis through the intrinsic mitochondrial pathway.[4] They can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial membrane permeabilization. This results in the release of cytochrome c, Smac/DIABLO, and AIF, which in turn activate caspases (such as caspase-9 and caspase-3) that execute the apoptotic process.[4]

Antimicrobial Activity

Abietane diterpenoids have demonstrated significant activity against a range of pathogenic bacteria and fungi, including drug-resistant strains.[4] Their antimicrobial properties make them a valuable source for the development of new anti-infective agents.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of abietane diterpenoids is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | Staphylococcus aureus ATCC 25923 | 60 | [6] |

| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | Methicillin-resistant S. aureus | 8 | [6] |

| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | Staphylococcus epidermidis | 8 | [6] |

| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | Streptococcus mitis | 8 | [6] |

| 6-hydroxysalvinolone | Staphylococcus aureus | 2.5 | [13] |

| 6-hydroxysalvinolone | Methicillin-resistant S. aureus | 2.5 | [13] |

| Compound 27 (Prattinin A derivative) | Escherichia coli | 11.7 | [13] |

| Compound 27 (Prattinin A derivative) | Pseudomonas aeruginosa | 11.7 | [13] |

| Compound 27 (Prattinin A derivative) | Staphylococcus aureus | 23.4 | [13] |

| Diterpenoid 11c | Bacillus subtilis | 1.9 | [14] |

Experimental Protocols for Antimicrobial Susceptibility Testing

This method is a quantitative technique used to determine the MIC of an antimicrobial agent.[15][16][17]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.[16]

Procedure:

-

Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the abietane diterpenoid in a suitable broth medium in a 96-well plate.[15]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[16]

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[15]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[15]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).[17]

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antimicrobial agents.[18][19][20][21][22]

Principle: A paper disk impregnated with a known concentration of the antimicrobial agent is placed on an agar plate inoculated with the test microorganism. The agent diffuses into the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth (zone of inhibition) will form around the disk.[18][22]

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum adjusted to the 0.5 McFarland turbidity standard.[18]

-

Agar Plate Inoculation: Uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate using a sterile cotton swab.[18][19]

-

Disk Application: Aseptically place paper disks impregnated with the abietane diterpenoid onto the surface of the agar. Gently press the disks to ensure complete contact.[21]

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[21]

-

Result Interpretation: Measure the diameter of the zone of inhibition in millimeters. The size of the zone indicates the degree of susceptibility.[22]

Anti-inflammatory Activity

Several abietane diterpenoids have demonstrated potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO).[23][24]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity is often expressed as the IC50 value for the inhibition of a specific inflammatory marker.

| Compound | Assay | IC50 | Reference |

| Pygmaeocin B | NO Production Inhibition (RAW 264.7 cells) | 33.0 ± 0.8 ng/mL | [7][25] |

| Compound 2 (from N. bracteata) | NO Production Inhibition (RAW 264.7 cells) | 19.2 µM | [23] |

| Compound 4 (from N. bracteata) | NO Production Inhibition (RAW 264.7 cells) | 18.8 µM | [23] |

| Hypoglicin D | NO Production Inhibition (RAW 264.7 cells) | 3.63 µM | [26] |

| Hypoglicin E | NO Production Inhibition (RAW 264.7 cells) | 0.72 µM | [26] |

| Hypoglicin F | NO Production Inhibition (RAW 264.7 cells) | 0.89 µM | [26] |

| Hypoglicin K | NO Production Inhibition (RAW 264.7 cells) | 0.82 µM | [26] |

| Hypoglicin L | NO Production Inhibition (RAW 264.7 cells) | 2.85 µM | [26] |

| Compound 1 (from M. martiusii) | NO Production Inhibition (BV2 microglia) | 3.12 µM | [27] |

| Compound 2 (from M. martiusii) | NO Production Inhibition (BV2 microglia) | 15.53 µM | [27] |

Experimental Protocol: Nitric Oxide (NO) Production Inhibition Assay

This assay is commonly used to screen for the anti-inflammatory activity of compounds in vitro.[26][28][29][30]

Principle: Macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce the production of NO. The amount of NO produced is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[28][29]

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.[29]

-

Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the abietane diterpenoid for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[30]

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) and incubate for 10 minutes at room temperature.[29]

-

Absorbance Measurement: Measure the absorbance of the resulting azo dye at 540 nm using a microplate reader.[30]

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO production inhibition for each compound concentration to determine the IC50 value.

Antiviral Activity

Abietane diterpenoids have also been investigated for their antiviral properties against a range of viruses.[11][16]

Quantitative Antiviral Activity Data

The antiviral activity is often reported as the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response.

| Compound | Virus | EC50 | Reference |

| 18-(phthalimid-2-yl)ferruginol | Zika virus | 5.0 - 10.0 µM | [11] |

| 18-(phthalimid-2-yl)ferruginol | Chikungunya virus | 9.8 µM | [11] |

| 18-(phthalimid-2-yl)ferruginol | Dengue virus type 2 | 1.4 µM | [11] |

| 18-hydroxyferruginol | Influenza H1N1 | 13.6 µM | |

| 18-hydroxyferruginol | Influenza H9N2 | 12.8 µM | |

| 18-oxoferruginol | Influenza H1N1 | 18.3 µM | |

| 18-oxoferruginol | Influenza H9N2 | 10.8 µM | |

| 18-oxoferruginol | Influenza H3N2 | 29.2 µM | |

| 15R-majusanic acid E | Coxsackie B3 virus | 12.8 µg/mL | [16] |

| 15S-majusanic acid E | Coxsackie B3 virus | 17.4 µg/mL | [16] |

Signaling Pathways in Antiviral Activity

Some abietane diterpenoids have been found to interfere with viral replication by modulating host cell signaling pathways. For instance, certain abietanes can inhibit the PI3K/Akt and ERK signaling pathways, which are often exploited by viruses for their replication.

By inhibiting these pathways, abietane diterpenoids can disrupt crucial steps in the viral life cycle, such as the nuclear export of viral ribonucleoproteins, thereby suppressing viral replication.

Conclusion

Abietane diterpenoids represent a promising and structurally diverse class of natural products with a wide array of significant biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents underscores their potential for the development of novel therapeutics. The quantitative data, detailed experimental protocols, and signaling pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further investigation and exploitation of the therapeutic potential of these remarkable compounds. Continued research into the structure-activity relationships and mechanisms of action of abietane diterpenoids will be crucial in translating their biological promise into clinical applications.

References

- 1. Structure, Absolute Configuration, Antiproliferative and Phytotoxic Activities of Icetexane and Abietane Diterpenoids from Salvia carranzae and Chemotaxonomic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multiple pro-apoptotic targets of abietane diterpenoids from Salvia species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Antibacterial profiling of abietane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchhub.com [researchhub.com]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 17. youtube.com [youtube.com]

- 18. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 19. grownextgen.org [grownextgen.org]

- 20. asm.org [asm.org]

- 21. hardydiagnostics.com [hardydiagnostics.com]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes | Scilit [scilit.com]

- 26. thaiscience.info [thaiscience.info]

- 27. Abietane Diterpenes from Medusantha martiusii and Their Anti-Neuroinflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Potential of Abietal and its Derivatives in Oncology: A Technical Guide

For Immediate Release

[City, State] – December 16, 2025 – A comprehensive technical guide released today sheds light on the promising anticancer potential of Abietal and its derivatives, a class of abietane diterpenes. This in-depth whitepaper, tailored for researchers, scientists, and drug development professionals, consolidates current research on the cytotoxicity, mechanisms of action, and therapeutic prospects of these natural compounds against various cancer cell lines. The guide presents a meticulous compilation of quantitative data, detailed experimental protocols, and novel visualizations of the key signaling pathways involved.

Abietane diterpenoids, naturally occurring compounds found in coniferous plants, have garnered significant attention for their diverse pharmacological activities.[1][2] Recent studies have increasingly focused on their potential as anticancer agents, with research demonstrating their ability to inhibit the growth of a wide array of cancer cells, including breast, colon, prostate, lung, and pancreatic cancer.[1][3] This guide provides a structured overview of these findings, aiming to accelerate further research and development in this promising area of oncology.

Quantitative Analysis of Anticancer Activity

A critical aspect of this technical guide is the systematic presentation of the cytotoxic effects of this compound and its derivatives. The data, summarized from numerous studies, reveals a broad spectrum of activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, have been collated to offer a clear comparison of the efficacy of different abietane diterpenes.

One of the highlighted compounds, 7α-acetylhorminone, demonstrated significant dose-dependent inhibitory effects, with an IC50 of 18 µM on HCT116 human colon cancer cells and 44 µM on MDA-MB-231 breast cancer cells.[2][4] Similarly, two new ent-abietane diterpenoids, euphonoids H and I, exhibited potent inhibitory effects against human prostate cancer C4-2B and C4-2B/ENZR cell lines, with IC50 values ranging from 4.16 ± 0.42 to 5.74 ± 0.45 μM.[3] Dehydroabietic acid (DHA), another prominent derivative, has also shown significant cytotoxic activity against a diverse range of cancer cell lines.[5] Furthermore, a derivative of dehydroabietic acid, compound 22f, had a strong inhibitory effect on the HeLa cancer cell line with an IC50 value of 7.76 ± 0.98 μM.[6]

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| 7α-acetylhorminone | HCT116 | Colon Cancer | 18 | [2][4] |

| 7α-acetylhorminone | MDA-MB-231 | Breast Cancer | 44 | [2][4] |

| Euphonoid H and I | C4-2B, C4-2B/ENZR | Prostate Cancer | 4.16 - 5.74 | [3] |

| Dehydroabietinol | MIA PaCa-2 | Pancreatic Cancer | 6.6 | [7] |

| Dehydroabietic acid derivative (22f) | HeLa | Cervical Cancer | 7.76 ± 0.98 | [6] |

| Abietyl-Isothiocyanate (ABITC) | ECC-1, AN3CA, RL95-2 | Endometrial Cancer | ≥1 (dose-dependent) | [8] |

| Methyl N-[18-oxoabieta-8,11,13-trien-18-yl]-L-tyrosinate | HL60 | Leukemia | 2.3 | [9] |

| Methyl N-[18-oxoabieta-8,11,13-trien-18-yl]-L-tyrosinate | A549 | Lung Cancer | 7.1 | [9] |

| Methyl N-[18-oxoabieta-8,11,13-trien-18-yl]-L-tyrosinate | AZ521 | Gastric Cancer | 3.9 | [9] |

| Methyl N-[18-oxoabieta-8,11,13-trien-18-yl]-L-tyrosinate | SK-BR-3 | Breast Cancer | 8.1 | [9] |

Mechanisms of Anticancer Action

The anticancer effects of this compound and its derivatives are multifaceted, involving the modulation of several key cellular processes. The guide provides a detailed examination of these mechanisms, supported by visual representations of the implicated signaling pathways.

Induction of Apoptosis and Cell Cycle Arrest: A primary mechanism by which these compounds exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[1][5] Dehydroabietic acid, for instance, has been shown to induce apoptosis in human lung cells by activating caspase-3 and PARP.[6] Studies have also demonstrated that these compounds can cause cell cycle arrest, halting the proliferation of cancer cells.[5] For example, some derivatives have been observed to arrest the cell cycle at the G0/G1 or G2/M phase in various cancer cell lines.[10][11] Abietic acid has been shown to arrest the cell cycle of non-small cell lung cancer cells at the G0/G1 phase by downregulating cyclin D1 and cdk4.[11]

Modulation of Key Signaling Pathways: this compound and its derivatives have been found to interfere with critical signaling pathways that are often dysregulated in cancer. These include the NF-κB, PI3K/AKT, and STAT3 pathways, which are crucial for cancer cell survival, proliferation, and metastasis.[5][11][12][13] Dehydroabietic acid has been identified as a novel inhibitor of survivin, a protein that plays a key role in inhibiting apoptosis and promoting cell proliferation.[5] By downregulating survivin, dehydroabietic acid sensitizes cancer cells to apoptosis.[5]

Below are diagrams illustrating some of the key signaling pathways affected by this compound and its derivatives.

Detailed Experimental Protocols

To facilitate reproducibility and further investigation, this guide provides detailed methodologies for key experiments cited in the literature.

Cell Viability Assay (MTT Assay):

This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

-

Cell Seeding: Cancer cells, such as HCT116 and MDA-MB-231, are seeded in 96-well plates at a density of 5 × 10⁵ to 6 × 10⁵ cells/mL.[2]

-

Treatment: After 24 hours of incubation to allow for cell attachment, the cells are treated with various concentrations of the abietane diterpene compounds (e.g., 0, 10, 20, 50, 100, and 250 µM) for a specified period.[2]

-

MTT Incubation: Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) and incubated for 3 hours.[2]

-

Formazan Solubilization: The MTT solution is then removed, and isopropanol is added to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Future Directions and Conclusion

The collective evidence presented in this technical guide strongly suggests that this compound and its derivatives are promising candidates for the development of novel anticancer therapies.[1][4] Their ability to induce apoptosis, arrest the cell cycle, and modulate key oncogenic signaling pathways highlights their potential to overcome some of the limitations of current chemotherapeutic agents, such as drug resistance and severe side effects.[1]

Further research is warranted to fully elucidate the structure-activity relationships of these compounds, optimize their pharmacokinetic properties, and evaluate their efficacy and safety in preclinical and clinical settings.[5] The detailed information provided in this guide is intended to serve as a valuable resource for the scientific community, fostering continued innovation in the pursuit of more effective and less toxic cancer treatments.

References

- 1. Cytotoxicity and Chemotherapeutic Potential of Natural Rosin Abietane Diterpenoids and their Synthetic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. phcog.com [phcog.com]

- 3. Ent-Abietane Diterpenoids from Euphorbia fischeriana and Their Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phcog.com [phcog.com]

- 5. benchchem.com [benchchem.com]

- 6. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Abietane diterpenes from Abies spectabilis and their anti-pancreatic cancer activity against the MIA PaCa-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Description of the cytotoxic effect of a novel drug Abietyl-Isothiocyanate on endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer activities of natural abietic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer activities of natural abietic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Antimicrobial and Antifungal Potential of Abietal: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abietal, a naturally occurring abietane diterpenoid, and its closely related compounds have demonstrated significant antimicrobial and antifungal properties. This technical guide provides an in-depth analysis of the current scientific literature, focusing on the quantitative efficacy, experimental methodologies, and proposed mechanisms of action of these promising natural products. The data presented herein, compiled from numerous studies, highlights the potential of this compound and its derivatives as lead compounds in the development of novel antimicrobial and antifungal therapeutics. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Introduction

The rise of antimicrobial resistance is a critical global health challenge, necessitating the urgent discovery and development of new therapeutic agents. Natural products, with their vast structural diversity, have historically been a rich source of antimicrobial compounds. Among these, the abietane diterpenoids, a class of organic compounds derived from plants, particularly conifers, have garnered considerable attention for their broad-spectrum biological activities.[1] this compound, along with its more extensively studied relatives abietic acid and dehydroabietic acid, has shown promising activity against a range of pathogenic bacteria and fungi.[2] This whitepaper consolidates the available quantitative data, details the experimental protocols used to assess their efficacy, and visually represents the proposed mechanisms of action and experimental workflows.

Quantitative Antimicrobial and Antifungal Efficacy

The antimicrobial and antifungal activity of abietane diterpenoids has been quantified using various metrics, primarily Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), 50% Inhibitory Concentration (IC50), and Zone of Inhibition (ZOI). The following tables summarize the quantitative data from multiple studies, providing a comparative overview of their efficacy against a diverse panel of microorganisms.

Antibacterial Activity

The antibacterial effects of abietane diterpenoids have been demonstrated against a wide array of Gram-positive and Gram-negative bacteria, including drug-resistant strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Abietane Diterpenoids against Bacteria

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Dehydroabietic acid derivative 5 | Bacillus subtilis | 4 | [3] |

| Dehydroabietic acid derivative 5 | Staphylococcus aureus | 2 | [3] |

| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | Staphylococcus aureus ATCC 25923 | 60 (MIC90) | [2] |

| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | Methicillin-resistant S. aureus | 8 (MIC90) | [2] |

| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | Staphylococcus epidermidis | 8 (MIC90) | [2] |

| Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinate | Streptococcus mitis | 8 (MIC90) | [2] |

| Dehydroabietic acid | S. epidermidis ATCC 12228 | 7.81 | [4] |

| Dehydroabietic acid | Mycobacterium smegmatis ATCC 607 | 7.81 | [4] |

| Dehydroabietic acid | S. aureus CIP 106760 | 15.63 | [4] |

| Dehydroabietic acid | Klebsiella pneumoniae (isolate) | 125 | [4] |

| Dehydroabietic acid | Escherichia coli (isolate HSM 3023) | 125 | [4] |

| Abietic acid | Methicillin-sensitive S. aureus | 60 | [5] |

| Abietic acid | Methicillin-resistant S. aureus | 8 | [5] |

| Abietic acid | S. epidermidis | 8 | [5] |

| Abietic acid | Streptococcus mitis | 8 | [5] |

Antifungal Activity

Abietane diterpenoids have also exhibited notable activity against various fungal pathogens, including yeasts and molds.

Table 2: Antifungal Activity of Abietane Diterpenoids

| Compound | Fungal Strain | Activity Metric | Value (µg/mL) | Reference |

| Castanoid C (abietane diterpenoid) | Sclerotinia sclerotiorum | EC50 | 1.30 | [6] |

| Castanoid C (abietane diterpenoid) | Valsa mali | EC50 | 0.84 | [6] |

| Castanoid C (abietane diterpenoid) | Botrytis cinerea | EC50 | 2.40 | [6] |

| Dehydroabietic acid | Alternaria alternata | EC50 | 56.015 (mg/L) | [7] |

| Abietic Acid | Candida albicans | MFC | >1024 | [8] |

| Abietic Acid | Candida krusei | MFC | >1024 | [8] |

| Abietic Acid | Candida tropicalis | MFC | >1024 | [8] |

| Abietic Acid in combination with Fluconazole | Candida albicans | IC50 | 160.1 | [8] |

| Abietic Acid in combination with Fluconazole | Candida tropicalis | IC50 | 7563 | [8] |

Experimental Protocols